3-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
Scientific Research Applications
Metabolism and Endocrine-Disrupting Activity
Benzophenone-3 (BP-3), a compound related to 3-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone, is extensively used as a UV filter in sunscreens for protecting skin and hair from UV radiation. Research on BP-3 has shown its metabolism by rat and human liver microsomes, resulting in various metabolites including hydroxylated and desmethylated forms. These metabolites exhibit estrogenic and anti-androgenic activities, suggesting endocrine-disrupting potential. The study highlights the structural requirements for such activity among BP-3 derivatives, with implications for understanding the biological effects of similar compounds (Watanabe et al., 2015).
Reproductive Toxicity
Exposure to BP-3 has been associated with reproductive toxicity across different species, including humans, fish, and rats. In humans, high levels of BP-3 exposure have been linked to variations in birth weights and gestational ages, suggesting potential risks to reproductive health. Animal studies further support these findings, showing effects such as decreased sperm density and altered estrous cycles. These outcomes may be attributed to the endocrine-disrupting effects of BP-3, indicating a need for standardized studies to better understand its impact (Ghazipura et al., 2017).
Water Treatment and Environmental Concerns
Research on BP-3's environmental presence and its removal efficiency during water treatment processes has been conducted. Oxidation by ferrate(VI) and potassium permanganate has been studied as a means to degrade BP-3 in water, with varying efficiency depending on coexisting water constituents. These studies are crucial for understanding the fate of BP-3 in aquatic environments and developing effective removal strategies to mitigate its potential impact on water quality and human health (Yang & Ying, 2013), (Cao et al., 2021).
Nervous System Risks
Benzophenone-3's impact on the nervous system has also been a subject of recent studies, revealing its potential to induce neurotoxicity, apoptotic processes, and disrupt autophagy in embryonic neuronal cells. It may alter the expression and impair the function of crucial receptors in the nervous system, with implications for developmental abnormalities and neuronal cell degeneration. This emerging evidence points to the need for further research to fully understand the neurological risks associated with BP-3 exposure (Wnuk & Kajta, 2021).
properties
IUPAC Name |
(3-methoxyphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-21-9-11-22(12-10-21)15-16-5-3-6-17(13-16)20(23)18-7-4-8-19(14-18)24-2/h3-8,13-14H,9-12,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAVFDCRVNTLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643411 | |
Record name | (3-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898788-38-0 | |
Record name | (3-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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